molecular formula C6H11ClN2O B3032490 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride CAS No. 2006278-26-6

4-Aminotetrahydropyran-4-carbonitrile Hydrochloride

Cat. No.: B3032490
CAS No.: 2006278-26-6
M. Wt: 162.62
InChI Key: PIXPZAQNJHLAPB-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride typically involves the aminating reaction of tetrahydro-2H-pyran-4-carbonitrile with ammonia. One common method includes reacting tetrahydro-2H-pyran-4-carbonitrile with ammonia gas under controlled conditions to yield the desired product . The reaction conditions often involve maintaining a specific temperature and pressure to ensure optimal yield and purity.

Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

4-Aminotetrahydropyran-4-carbonitrile Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Aminotetrahydropyran-4-carbonitrile Hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: This compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride involves its role as an aminating agent. It can donate an amino group to various substrates, facilitating the formation of new carbon-nitrogen bonds.

Comparison with Similar Compounds

4-Aminotetrahydropyran-4-carbonitrile Hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its hydrochloride form, which often enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

4-aminooxane-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-5-6(8)1-3-9-4-2-6;/h1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXPZAQNJHLAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006278-26-6
Record name 2H-Pyran-4-carbonitrile, 4-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006278-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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